An In-Depth Technical Guide to Bis(tert-butylcarbonyloxy)iodobenzene for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Bis(tert-butylcarbonyloxy)iodobenzene for Researchers and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective reagents is paramount. Among the arsenal of tools available to the discerning chemist, hypervalent iodine compounds have carved a significant niche, offering mild and powerful alternatives to traditional heavy-metal reagents. This guide provides a comprehensive technical overview of a particularly versatile member of this class: Bis(tert-butylcarbonyloxy)iodobenzene. Herein, we delve into its core physical and chemical properties, explore its synthesis, and provide detailed insights into its application in cutting-edge catalytic transformations, all grounded in mechanistic understanding and practical, field-proven protocols.
Introduction: The Rise of a Versatile Hypervalent Iodine Reagent
Bis(tert-butylcarbonyloxy)iodobenzene, also known as (Di-tert-butylcarbonyloxyiodo)benzene or Di-(Pivaloyloxy)iodobenzene, is a stable, solid hypervalent iodine(III) reagent.[1][2][3] Its utility stems from its capacity to act as a potent oxidant and a source of electrophilic iodine, facilitating a range of chemical transformations with high efficiency and selectivity.[2] The presence of the sterically bulky tert-butylcarbonyl groups enhances its stability and modulates its reactivity, making it a valuable tool in complex molecule synthesis, a cornerstone of drug discovery and development.[2] This guide will serve as a detailed resource for researchers looking to harness the full potential of this powerful reagent.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory setting. The key physicochemical data for Bis(tert-butylcarbonyloxy)iodobenzene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₃IO₄ | [1][4] |
| Molecular Weight | 406.26 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder or solid | [1][2] |
| Melting Point | 104-109 °C | [1] |
| CAS Number | 57357-20-7 | [1] |
| Solubility | Soluble in CH₂Cl₂, CCl₄, C₆H₆, AcOEt, MeCN, and MeOH. Limited solubility in nonpolar solvents like hexanes. | [5] |
| Stability | Stable under recommended storage conditions. Light and air sensitive. |
Data Presentation: Physicochemical Properties of Bis(tert-butylcarbonyloxy)iodobenzene
Synthesis and Handling
Synthesis Protocol: A Self-Validating System
The synthesis of Bis(tert-butylcarbonyloxy)iodobenzene is typically achieved through a ligand exchange reaction from a more common hypervalent iodine precursor, (diacetoxyiodo)benzene. The following protocol provides a reliable and reproducible method for its preparation.
Experimental Protocol: Synthesis of Bis(tert-butylcarbonyloxy)iodobenzene
Materials:
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Pivalic acid ((CH₃)₃CCOOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (diacetoxyiodo)benzene (1.0 eq) in a minimal amount of dichloromethane at room temperature.
-
Ligand Exchange: To the stirred solution, add pivalic acid (2.2 eq). The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, remove the dichloromethane under reduced pressure.
-
Purification: The resulting crude solid is then triturated with hexane to remove excess pivalic acid and any iodobenzene byproduct. The solid is collected by vacuum filtration.
-
Drying: The purified white solid is dried under vacuum to yield Bis(tert-butylcarbonyloxy)iodobenzene.
Causality Behind Experimental Choices:
-
The use of a slight excess of pivalic acid ensures the complete conversion of the starting material.
-
Dichloromethane is chosen as the solvent due to the good solubility of both the starting material and the product.
-
Trituration with hexane is an effective purification method as the product has low solubility in this nonpolar solvent, while the impurities are more readily dissolved.
Safe Handling and Storage
As a combustible solid and a reactive chemical, proper handling and storage are crucial.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere and protect from light and air. Keep away from heat, sparks, and open flames.
Chemical Reactivity and Mechanistic Insights
Bis(tert-butylcarbonyloxy)iodobenzene is a cornerstone reagent in a variety of powerful catalytic C-H functionalization reactions. Its reactivity is centered around the electrophilic nature of the iodine(III) center and its ability to act as a clean two-electron oxidant.
Rhodium-Catalyzed C-H Amination: A Key Application
One of the most significant applications of Bis(tert-butylcarbonyloxy)iodobenzene is as a terminal oxidant in rhodium-catalyzed C-H amination reactions.[1][6][7] This transformation allows for the direct conversion of a C-H bond to a C-N bond, a highly sought-after reaction in the synthesis of nitrogen-containing molecules, which are prevalent in pharmaceuticals.
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester
Materials:
-
Substrate (e.g., a suitable sulfamate ester)
-
Bis(tert-butylcarbonyloxy)iodobenzene
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Magnesium oxide (MgO)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the sulfamate ester substrate (1.0 eq), Rh₂(esp)₂ (0.5 mol%), and magnesium oxide (2.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane via syringe.
-
Oxidant Addition: Add Bis(tert-butylcarbonyloxy)iodobenzene (1.1 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and the catalyst. Wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Rh₂(esp)₂: This catalyst is particularly effective for C-H amination due to its high reactivity and selectivity.[7]
-
Magnesium Oxide: Acts as a base to neutralize the pivalic acid byproduct generated from the oxidant, which can otherwise interfere with the catalytic cycle.
-
Bis(tert-butylcarbonyloxy)iodobenzene: Serves as a mild and efficient two-electron oxidant to regenerate the active rhodium-nitrenoid species. Its solid nature and stability make it easy to handle.
Mechanistic Rationale:
The catalytic cycle is believed to proceed through the following key steps:
-
Oxidation of the Nitrogen Source: The sulfamate ester reacts with Bis(tert-butylcarbonyloxy)iodobenzene to form a hypervalent iodine-imido intermediate.
-
Nitrenoid Formation: This intermediate then reacts with the Rh(II) catalyst to generate a rhodium-nitrenoid species, with the concomitant release of iodobenzene and pivalic acid.
-
C-H Insertion: The electrophilic rhodium-nitrenoid undergoes a concerted C-H insertion into a C-H bond of the substrate.[6]
-
Product Release and Catalyst Regeneration: The product is released, and the Rh(II) catalyst is regenerated, ready for the next catalytic cycle.
Other Notable Applications
Beyond C-H amination, Bis(tert-butylcarbonyloxy)iodobenzene is a valuable reagent in several other transformations:
-
Palladium-Catalyzed Diamination: It serves as an effective oxidant in the palladium-catalyzed diamination of alkenes.[1]
-
C-H Acyloxylation of Arenes: This reagent can be used for the direct acyloxylation of C-H bonds in aromatic compounds.[1]
-
Cyclization Reactions: It facilitates the preparation of functionalized bicyclic heterocyclic compounds through rhodium-catalyzed allene amidation and cyclization.[1]
Conclusion: A Powerful Tool for Modern Synthesis
Bis(tert-butylcarbonyloxy)iodobenzene has firmly established itself as a versatile and reliable hypervalent iodine reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and potent yet selective oxidizing power make it an ideal choice for a range of challenging transformations, most notably in the burgeoning field of C-H functionalization. For researchers and professionals in drug development, where the efficient construction of complex molecular architectures is critical, a deep understanding of this reagent's properties and applications is invaluable. As the drive for more sustainable and efficient synthetic methodologies continues, the importance of reagents like Bis(tert-butylcarbonyloxy)iodobenzene is only set to grow.
References
- Espino, C. G.; Fiori, K. W.; Kim, M.; Du Bois, J. (2004). A Mechanistic Analysis of the Rh-Catalyzed Intramolecular C–H Amination Reaction. Journal of the American Chemical Society, 126(48), 15378–15379.
- Fiori, K. W.; Du Bois, J. (2007). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 11(4), 651–657.
-
ProQuest. Mechanistic insights and catalyst design for the development of efficient and selective rhodium-catalyzed carbon-hydrogen amination reactions. [Link]
- Harris, R. J.; Park, J.; Nelson, T. A.; Iqbal, N.; Salgueiro, D. C.; Bacsa, J.; MacBeth, C. E.; Baik, M.-H.; Blakey, S. B. (2020). The Mechanism of Rhodium-Catalyzed Allylic C–H Amination. Journal of the American Chemical Society, 142(12), 5842–5851.
-
PubMed. The Mechanism of Rhodium-Catalyzed Allylic C-H Amination. [Link]
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PubChem. Bis(tert-butylcarbonyloxy)iodobenzene. [Link]
- Seecharan, V.; Tiloke, C.; Tummala, R.; Zor, C.; Lawrence, S. (2021). Ligand exchange of aryl iodine dicarboxylates to form reagents with differing solubilities. Arkivoc, 2020(4), 79-85.
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